molecular formula C12H15NO2 B1521597 1-(benzo[d][1,3]dioxol-5-yl)-N-(cyclopropylmethyl)methanamine CAS No. 1094392-46-7

1-(benzo[d][1,3]dioxol-5-yl)-N-(cyclopropylmethyl)methanamine

Cat. No.: B1521597
CAS No.: 1094392-46-7
M. Wt: 205.25 g/mol
InChI Key: NPAVSLGWIDMBSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(benzo[d][1,3]dioxol-5-yl)-N-(cyclopropylmethyl)methanamine is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ethylene Perception Inhibitors

The Use of 1-Methylcyclopropene on Fruits and Vegetables 1-Methylcyclopropene (1-MCP) is an ethylene perception inhibitor with significant implications in agricultural research. It has been utilized to investigate the role of ethylene in ripening and senescence of fruits and vegetables, showing potential to improve the maintenance of product quality post-harvest. This compound's application in various fruits demonstrates diverse responses, indicating potential benefits and limitations for commercialization. The compound's effect on delaying ripening and senescence processes has been a focus, with implications for extending the shelf life and reducing waste of agricultural products (Watkins, 2006).

Synthetic Methodologies in Organic Chemistry

Synthetic Aspects of Benzodiazepines Benzodiazepines are important in the pharmaceutical industry, showcasing broad biological activities such as anticonvulsant and anxiolytic effects. Recent research focuses on synthetic strategies for benzodiazepines, highlighting the significance of these compounds in developing new therapeutic agents. The review covers systematic synthetic strategies, offering insights into novel and efficient methods for the synthesis of biologically active moieties (Teli et al., 2023).

Pharmacological Profiles of Heterocyclic Compounds

Benzothiazepine A Review of Pharmacological Properties

Benzothiazepines, showcasing diverse bioactivities, have been studied for their potential as coronary vasodilators, tranquilizers, antidepressants, antihypertensive agents, and more. This review discusses the pharmacological profile of benzothiazepine derivatives, emphasizing their significance in drug research and potential for developing new therapeutic agents with improved efficacy and safety profiles (Dighe et al., 2015).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-cyclopropylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-2-9(1)6-13-7-10-3-4-11-12(5-10)15-8-14-11/h3-5,9,13H,1-2,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPAVSLGWIDMBSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNCC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.